molecular formula C18H19N3O4 B12048687 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 352011-65-5

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12048687
CAS No.: 352011-65-5
M. Wt: 341.4 g/mol
InChI Key: CZQQHOKNEOUJIM-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound characterized by its unique chemical structure. This compound is part of a broader class of hydrazones, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 2-methoxyphenylhydrazine, followed by the reaction with an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted hydrazones or hydrazides.

Scientific Research Applications

2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its hydrazone moiety allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide
  • 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(3-methoxyphenyl)-2-oxoacetamide

Uniqueness

The uniqueness of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both ethoxy and methoxy groups provides a distinct electronic environment, potentially enhancing its biological activity and selectivity compared to similar compounds.

Properties

CAS No.

352011-65-5

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

N'-[(E)-(4-ethoxyphenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C18H19N3O4/c1-3-25-14-10-8-13(9-11-14)12-19-21-18(23)17(22)20-15-6-4-5-7-16(15)24-2/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)/b19-12+

InChI Key

CZQQHOKNEOUJIM-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NC2=CC=CC=C2OC

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C(=O)NC2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.